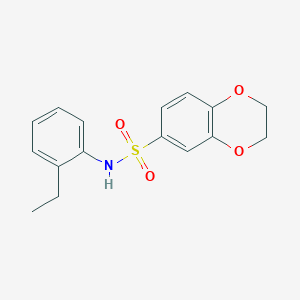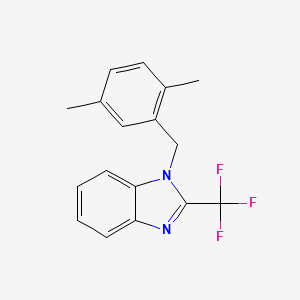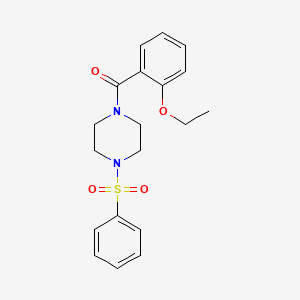
N-(3-pyridinylmethyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-pyridinylmethyl)-4-biphenylcarboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in Japan in 2014 and has since gained popularity as a research chemical. NM-2201 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and other parts of the body. The chemical structure of NM-2201 is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201.
作用机制
N-(3-pyridinylmethyl)-4-biphenylcarboxamide works by binding to the CB1 and CB2 receptors in the central nervous system and other parts of the body. This binding activates the receptors, leading to a range of physiological and behavioral effects. This compound has been found to be a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. It has also been found to be a partial agonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
实验室实验的优点和局限性
One advantage of using N-(3-pyridinylmethyl)-4-biphenylcarboxamide in lab experiments is its potency as a CB1 receptor agonist. This makes it useful for studying the effects of cannabinoids on the CB1 receptor, which is involved in the psychoactive effects of cannabinoids. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. One limitation of using this compound in lab experiments is its potential for abuse, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-(3-pyridinylmethyl)-4-biphenylcarboxamide. One direction is to study its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes. Another direction is to study its potential for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.
合成方法
The synthesis of N-(3-pyridinylmethyl)-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are involved in a wide range of physiological and behavioral processes, such as pain perception, appetite regulation, and mood modulation. This compound has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in the regulation of various physiological processes.
属性
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-5-4-12-20-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIUURHWGXQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)

![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
